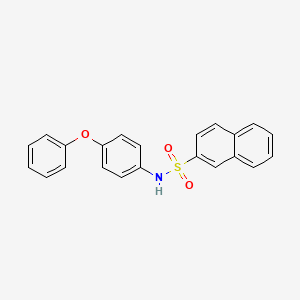
N-(4-phenoxyphenyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-2-naphthalenesulfonamide, also known as 4'-PhO-NSA, is a chemical compound that belongs to the sulfonamide class. It has been extensively studied for its potential applications in scientific research and pharmaceutical development.
Scientific Research Applications
4'-PhO-NSA has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. In addition, 4'-PhO-NSA has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition may have potential applications in the treatment of glaucoma, epilepsy, and other conditions.
Mechanism of Action
The mechanism of action of 4'-PhO-NSA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4'-PhO-NSA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antipyretic effects, 4'-PhO-NSA has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, as mentioned earlier, and to have a mild inhibitory effect on the activity of lipoxygenase, another enzyme involved in the production of inflammatory mediators. 4'-PhO-NSA has also been shown to have a weak inhibitory effect on the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4'-PhO-NSA for lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the therapeutic dose is much lower than the toxic dose. This makes it a relatively safe compound to work with in the laboratory. However, 4'-PhO-NSA has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its low solubility can limit its bioavailability in vivo, which may affect its efficacy as a therapeutic agent.
Future Directions
There are several future directions for research on 4'-PhO-NSA. One area of interest is its potential applications in the treatment of glaucoma, epilepsy, and other conditions that involve the inhibition of carbonic anhydrase. Another area of interest is its potential use as a tool for studying the role of COX enzymes in inflammation, pain, and fever. Finally, there is potential for the development of new analogs of 4'-PhO-NSA with improved solubility and bioavailability, which could enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4'-PhO-NSA can be achieved through a reaction between 4-phenoxyaniline and 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 50-60%.
properties
IUPAC Name |
N-(4-phenoxyphenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDYBFKGGNNRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5309568.png)
![(2R)-2-hydroxy-3-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5309574.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)
![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5309603.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)
